molecular formula C11H13N B1269752 1-Benzyl-3-pyrroline CAS No. 6913-92-4

1-Benzyl-3-pyrroline

Cat. No.: B1269752
CAS No.: 6913-92-4
M. Wt: 159.23 g/mol
InChI Key: LRFHKHHUKGZIGE-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrroline is an organic compound with the molecular formula C11H13N. It is a derivative of pyrroline, characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrroline ring.

Scientific Research Applications

1-Benzyl-3-pyrroline has several applications in scientific research:

Safety and Hazards

1-Benzyl-3-pyrroline is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-Benzyl-3-pyrroline were not found in the search results, it’s worth noting that pyrrolidine compounds are of great interest in drug discovery due to their versatility and wide range of biological activities .

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-pyrroline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with proline dehydrogenase, an enzyme involved in the catabolism of proline. This compound can act as a substrate or inhibitor for this enzyme, affecting the conversion of proline to pyrroline-5-carboxylate . Additionally, this compound has been shown to interact with other biomolecules, such as pyrroline-5-carboxylate reductase, which further converts pyrroline-5-carboxylate to proline .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to changes in gene expression . Furthermore, this compound can affect cellular metabolism by altering the levels of key metabolites, such as proline and pyrroline-5-carboxylate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, this compound can inhibit proline dehydrogenase by binding to its active site, preventing the conversion of proline to pyrroline-5-carboxylate . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological outcomes . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to proline metabolism. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the conversion of proline to pyrroline-5-carboxylate and vice versa . These interactions can affect metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular cellular compartments, such as the mitochondria or the cytoplasm, through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its interactions with enzymes and proteins, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyrroline can be synthesized through several methods. One common approach involves the reaction of benzylamine with maleic anhydride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction mixture is stirred to form a diamide compound, which is then cyclized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-pyrroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Benzyl-2,5-dihydro-1H-pyrrole
  • Benzyl 3-pyrroline-1-carboxylate
  • N-Benzyl-3-pyrroline

Comparison: 1-Benzyl-3-pyrroline is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-benzyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHKHHUKGZIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340093
Record name 1-Benzyl-3-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6913-92-4
Record name 1-Benzyl-3-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-2,5-dihydropyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 60.0 g of the cis-2-butene derivative solution prepared in Example 1 and 250 g of toluene in a round flask reactor, 171.7 g (1.6 mol) of benzylamine was added dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 57.0 g of 1-benzyl-3-pyrroline (yield 89.5%) was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
171.7 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Yield
89.5%

Synthesis routes and methods II

Procedure details

To a solution containing 35.4 g (0.4 mol) of cis-2-butene-1,4-diol, 83.8 g (0.8mol) of triethylamine, and 416.6 g of ethyl acetate in a round flask reactor, methanesulfonyl chloride was added dropwise with stirring for 30 min. at about 5° C. using an ice-bath. After addition, the mixture was allowed to react with stirring for 2 hours at room temperature. To the mixture, 171.7 g (1.6 mol) of benzylamine was added continuously dropwise with stirring for 30 min. at ambient temperature. After 2 hours of stirring, the crystallized solid was removed by filtration; 42.0 g of 35% HCl (aq) was added to the filtrate, and then excess benzylamine hydrochloride was removed by filtration or extraction. After the solvent was evaporated under reduced pressure, 52.2 g of 1-benzyl-3-pyrroline (yield 82.0%) was obtained.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step One
Quantity
416.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
171.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1,4-dichloro-cis-2-butene and benzylamine is heated at reflux to give 1-benzyl-3-pyrroline (2), which is converted to the epoxide (3) by first reacting (2) with chlorine in dilute hydrochloric acid and then with sodium hydroxide. The epoxide is opened to give the corresponding hydroxy amine (4) with either ammonia and water or sodium azide followed by reduction of the resulting azide. The resulting trans 1-benzyl-3-amino-4-hydroxypyrrolidine (4) is acetylated with acetic anhydride to give N-acetyl derivative (5) in which N-benzyl group is removed by hydrogenation in the presence of Pd/C under acidic conditions to give (6), and further alkylated with bromoethyl acetate to give N-ethoxycarbonyl methyl derivative (7). The basic hydrolysis of the ester (7) gives the target (8).
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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